molecular formula C8H8O3 B120757 Piperonyl alcohol CAS No. 495-76-1

Piperonyl alcohol

Cat. No. B120757
CAS RN: 495-76-1
M. Wt: 152.15 g/mol
InChI Key: BHUIUXNAPJIDOG-UHFFFAOYSA-N
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Description

Piperonyl Alcohol Description

Piperonyl alcohol is a compound that is part of the 1,3-benzodioxole family, which includes several derivatives with various functional groups. It is closely related to other compounds such as piperonylic acid, which is known to inactivate certain enzymes in the phenylpropanoid pathway in plants . Piperonyl alcohol itself has been studied for its electrochemical properties and its potential use in synthesizing complex organic molecules .

Synthesis Analysis

The synthesis of piperonyl alcohol and its derivatives has been explored in various studies. For instance, piperonyl alcohol can be oxidized electrochemically to form piperonal and other products . Additionally, piperonyl butoxide, a related compound, can be synthesized from dihydrosafrole through chloromethylation and etherification, with piperonyl alcohol being one of the intermediates or by-products in this process . The synthesis of piperonyl alcohol can also involve catalytic promotion using bentonitic earth or hydrochloric acid, leading to the formation of novel compounds like trimethylendioxyorthocyclophane .

Molecular Structure Analysis

The molecular structure of piperonyl alcohol and its derivatives has been investigated using various spectroscopic techniques. The nonplanarity of these molecules has been analyzed in terms of the anomeric effect, which arises from the interaction between nonbonded oxygen p orbitals and the sigma*(CO) orbital involving the other oxygen atom . The structure of novel compounds derived from piperonyl alcohol, such as trimethylendioxyorthocyclophane, has been established by NMR and mass spectrometry .

Chemical Reactions Analysis

Piperonyl alcohol undergoes various chemical reactions, including oxidation and cyclooligomerization. The electrochemical oxidation process of piperonyl alcohol has been characterized by cyclic voltammetry and electrochemical impedance spectroscopy, revealing the formation of radical cation species and subsequent products . The cyclooligomerization of piperonyl alcohol can be catalyzed by bentonitic earth or hydrochloric acid, leading to the production of complex cyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperonyl alcohol and related compounds have been extensively studied. Thermodynamic studies have measured the standard molar energies of combustion and the enthalpies of sublimation for these compounds, allowing for the calculation of their standard molar enthalpies of formation in the gas phase . Piperonyl alcohol's electrochemical properties have also been investigated, determining the heterogeneous rate constant, transfer coefficient, and diffusion coefficient of the alcohol .

Scientific Research Applications

Eco-Friendly Synthesis

  • Solvent-Free Synthesis of Piperonal : Piperonal synthesis from piperonyl alcohol was achieved in an eco-friendly process. This method involves oxidation under solvent-free conditions using air, and it employs Au/CeO2 catalysts. This approach is significant for its environmental and economic advantages in industrial applications, as it avoids toxic reagents and reduces purification costs (Lucarelli et al., 2017).

Insect Deterrent Activity

  • Antifeedant Activity in Pest Control : A study evaluated the antifeedant activity of compounds including piperonyl alcohol against various pests. Natural lignans and related phenylpropanoids with a methylenedioxyphenyl structure, such as piperonyl, showed significant activity. This has implications for plant-insect interactions and pest control strategies (Harmatha & Nawrot, 2002).

Microbial Reduction for Synthesis

  • Microbial Reduction to Chiral Piperonyl Carbinol : Research on the microbial reduction of piperonyl alcohol to its corresponding alcohol by Lactobacillus paracasei BD101 was conducted. This process resulted in high enantiomeric purity, demonstrating an efficient, mild, and environmentally friendly method for producing chiral carbinol (Şahin, 2018).

Electrochemical Studies

  • Electrochemical Oxidation of Piperonyl Alcohol : A study on the electrochemical oxidation of piperonyl alcohol provided insights into its conversion to piperonal and other products. This research is essential for understanding the electrochemical properties and potential applications of piperonyl alcohol (Cortés-Salazar et al., 2007).

Biobased Adhesives

  • Development of Biobased Pressure-Sensitive Adhesives : Piperonyl methacrylate, derived from piperonyl alcohol, was used to create novel waterborne pressure-sensitive adhesives (PSAs) with UV-light-tunable features. This study highlights the potential of piperonyl alcohol derivatives in developing sustainable adhesive materials (Badía et al., 2019).

Photocatalytic Applications

  • Photocatalytic Synthesis of Piperonal : The photocatalytic oxidation of piperonyl alcohol in aqueous UV-irradiated TiO2 suspensions was studied for the green synthesis of piperonal. This method presents an environmentally friendly way to synthesize valuable compounds from simpler ones (Bellardita et al., 2014).

Safety And Hazards

Piperonyl alcohol should be handled with care to avoid contact with skin, eyes, and clothing . It should be kept away from heat and sources of ignition . Dust formation should be avoided, and it should not be ingested or inhaled . It is recommended to handle it in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

1,3-benzodioxol-5-ylmethanol
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InChI

InChI=1S/C8H8O3/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,9H,4-5H2
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InChI Key

BHUIUXNAPJIDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
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DSSTOX Substance ID

DTXSID3060089
Record name 1,3-Benzodioxole-5-methanol
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Molecular Weight

152.15 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name Piperonyl alcohol
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Boiling Point

BP: 157 °C at 16 mm Hg
Record name Piperonyl alcohol
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Solubility

Slightly soluble in water, Soluble in ethanol, ethyl ether, benzene, chloroform, methanol; insoluble in ligroin
Record name Piperonyl alcohol
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Vapor Pressure

0.000254 [mmHg]
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Product Name

Piperonyl alcohol

Color/Form

Needles from petroleum ether, White to yellow powder, crystals or chunks

CAS RN

495-76-1
Record name Piperonyl alcohol
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Record name Piperonyl alcohol
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Melting Point

58 °C
Record name Piperonyl alcohol
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Synthesis routes and methods I

Procedure details

To a mixture of 0.99 g (26.16 mmol) of LiAlH4 and 80 mL of Et2O, 2.54 g (13.08 mmol) of ethyl 3,4-(methylenedioxy)benzoate (obtained in the preceding section) dissolved in 160 mL of Et2O was added under argon, and the mixture was stirred overnight at room temperature. A mixture of 1.62 mL of H2O and 3.41 mL of THF, followed by 1.62 mL of 15% NaOH and then 4.43 mL of H2O were added dropwise. The resulting mixture was filtered, washed with Et2O and EtOAc, and the solvent was evaporated. The residue was partitioned between H2O and EtOAc, the layers were separated, the aqueous phase was extracted with EtOAc and the combined organic phases were dried over MgSO4 and concentrated, yielding 1.88 g of the desired product (94% yield).
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
1.62 mL
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Three
Name
Quantity
4.43 mL
Type
solvent
Reaction Step Four
Name
Quantity
3.41 mL
Type
solvent
Reaction Step Five
Name
Quantity
1.62 mL
Type
solvent
Reaction Step Five
Yield
94%

Synthesis routes and methods II

Procedure details

In a 500-ml autoclave were placed 90 g (0.60 mol) of heliotropin, 270 ml of 1-propanol and 3 g of a Raney nickel catalyst (Raney-Ni). Hydrogen gas was filled therein up to 4 MPa. The autoclave contents were stirred at 90° C. for about 10 hours. The reaction mixture was filtered and the filtrate was concentrated. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=20:1) to obtain 27.6 g of piperonyl alcohol as white crystals (yield: 30.3%, G.C. purity: 98.4%)
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
270 mL
Type
solvent
Reaction Step Five
Yield
30.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperonyl alcohol
Reactant of Route 2
Piperonyl alcohol
Reactant of Route 3
Reactant of Route 3
Piperonyl alcohol
Reactant of Route 4
Piperonyl alcohol
Reactant of Route 5
Reactant of Route 5
Piperonyl alcohol
Reactant of Route 6
Piperonyl alcohol

Citations

For This Compound
949
Citations
MAR Matos, MJS Monte, CCS Sousa… - Organic & …, 2004 - pubs.rsc.org
The standard (po = 0.1 MPa) molar energies of combustion in oxygen, at T = 298.15 K, of four 1,3-benzodioxole derivatives (sesamol, piperonyl alcohol, piperonylic acid and …
Number of citations: 20 pubs.rsc.org
OP Tkachenko, LM Kustov, AL Tarasov… - Applied Catalysis A …, 2009 - Elsevier
… The catalysts were tested in selective oxidation of piperonyl alcohol to piperonylaldehyde at 80C. The Pd/H-Beta zeolite catalysts with the lowest silica-to-alumina ratio possess the …
Number of citations: 13 www.sciencedirect.com
RM Rodrigues, DA Thadathil, G Shanker… - Journal of The …, 2023 - iopscience.iop.org
… Furthermore, the modified electrode was availed to oxidize piperonyl alcohol mediated by 4-acetamido-2, 2, 6, 6-tetramethylpiperidine-1-oxyl (4-acetamido TEMPO or 4-ACT). The …
Number of citations: 3 iopscience.iop.org
V Borzatta, E Capparella, R Chiappino, D Impala… - Catalysis Today, 2009 - Elsevier
… Oppenauer's oxidation of piperonyl alcohol by a commercial paraformaldehyde using zirconia-… Oppenauer's oxidation of piperonyl alcohol by a commercial formaldehyde using zirconia-…
Number of citations: 13 www.sciencedirect.com
N Jankowski, K Koschorreck… - Advanced Synthesis & …, 2022 - Wiley Online Library
… The potential of this biocatalyst was explored based on conversion of piperonyl alcohol to the fragrance compound piperonal. After reaction optimization, product titers of up to 245 mM …
Number of citations: 5 onlinelibrary.wiley.com
R Miranda, J Escobar, F Delgado, M Salmón… - Journal of Molecular …, 1999 - Elsevier
The cyclooligomerization of piperonyl alcohol (1) afforded trimethylendioxyorthocyclophane (2), a novel product, which was promoted by the catalytic action of a commercial bentonitic …
Number of citations: 7 www.sciencedirect.com
OP Tkachenko, AL Tarasov, N Kumar… - Current …, 2012 - ingentaconnect.com
… (XPS), diffuse reflectance infrared Fourier transformed spectroscopy (DRIFTS), transmission electron microscopy (TEM) and activity was evaluated in selective aerobic piperonyl alcohol …
Number of citations: 8 www.ingentaconnect.com
AJ Ewins - Journal of the Chemical Society, Transactions, 1909 - pubs.rsc.org
… chloride into a cold benzene solution of piperonyl alcohol. In the present investigation it was … Hydrogen chloride was passed into the dry ethereal solution of piperonyl alcohol, and the …
Number of citations: 20 pubs.rsc.org
BG Bhat, N Chandrasekhara - Toxicology, 1987 - Elsevier
… piperonylic acid, piperonyl alcohol, piperonal and vanillic acid were identified in the free form in 0--96 h urine whereas only piperic acid was detected in 0--6 h bile. Based on these …
Number of citations: 54 www.sciencedirect.com
C Lucarelli, A Lolli, A Giugni, L Grazia… - Applied Catalysis B …, 2017 - Elsevier
… for piperonal synthesis from piperonyl alcohol oxidation was … in the rapid oxidation of piperonyl alcohol to piperonal. … formation, with 35% of piperonyl alcohol conversion after 45 min of …
Number of citations: 22 www.sciencedirect.com

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